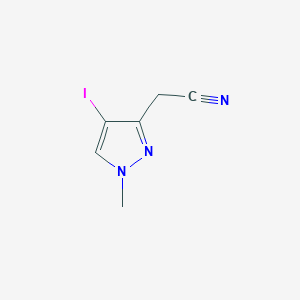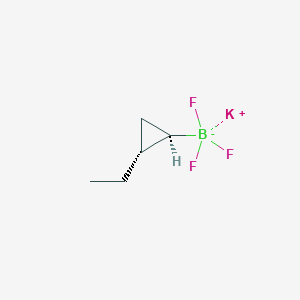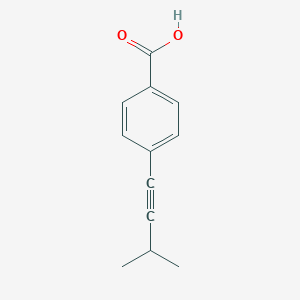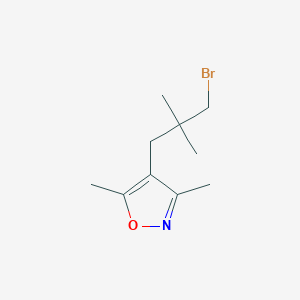
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6IN3 and a molecular weight of 247.04 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a methyl group and an acetonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination . The reaction conditions often require the use of iodine as a catalyst and may involve intermediate products such as electrophilic PhSI particles . The process is carried out under controlled laboratory conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. Safety measures are strictly adhered to, given the hazardous nature of some reagents involved in the synthesis.
化学反応の分析
Types of Reactions
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, reduction can produce amines, and substitution reactions can result in various substituted pyrazoles .
科学的研究の応用
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile include:
- 4-Iodo-1-methyl-1H-pyrazole
- 1-Benzyl-4-iodo-1H-pyrazole
- 1-Butyl-4-iodo-1H-pyrazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the iodine atom and the acetonitrile group allows for a broader range of chemical transformations and applications in various fields of research .
特性
分子式 |
C6H6IN3 |
|---|---|
分子量 |
247.04 g/mol |
IUPAC名 |
2-(4-iodo-1-methylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C6H6IN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3 |
InChIキー |
RRDPOWRBXCZINK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)CC#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)



